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Compound of Interest

Compound Name: UR-144 N-5-hydroxypentyl

Cat. No.: B045252

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, emerged in the
early 2010s as a prominent member of the synthetic cannabinoid receptor agonists (SCRAS)
found in "legal high" products.[1] Developed initially by Abbott Laboratories for potential
therapeutic applications due to its high affinity for the peripheral cannabinoid receptor (CB2), its
diversion into the recreational drug market has necessitated a thorough understanding of its
toxicological profile.[2][3]

A critical aspect of assessing the toxicology of any xenobiotic is the characterization of its
metabolites. Following consumption, the parent compound UR-144 is rapidly and extensively
metabolized, making its metabolites, rather than the parent drug, the primary analytes in
forensic and clinical samples.[4] The N-5-hydroxypentyl metabolite, a product of Phase |
hydroxylation, is a key and expected metabolite.[2][3] Understanding the bioactivity and toxicity
of this specific metabolite is paramount, as metabolic transformation does not always signify
detoxification; in many cases, it can lead to bioactivation, resulting in a compound with equal or
even greater potency and toxicity than its parent. This guide synthesizes the current
toxicological data on UR-144 and its N-5-hydroxypentyl metabolite, providing a technical
resource for researchers in toxicology, pharmacology, and drug development.

Metabolism and Pharmacokinetics: The Path from
Parent Compound to Active Metabolite

The biotransformation of UR-144 is crucial to its pharmacological and toxicological effects. The
alkyl side chain is a primary target for metabolic modification.
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Primary Metabolic Pathway: Hydroxylation

The principal metabolic route for UR-144 is oxidation, catalyzed primarily by cytochrome P450
enzymes (with CYP3A4 being a major contributor).[5] This process introduces a hydroxyl group
onto the N-pentyl side chain. Hydroxylation at the terminal (w) carbon results in the formation
of the UR-144 N-5-hydroxypentyl metabolite. Further oxidation of this primary alcohol can
lead to the formation of an aldehyde and subsequently a carboxylic acid (N-pentanoic acid
metabolite).[5][6]

Due to this rapid metabolism, the parent UR-144 is often present in blood and urine for only a
few hours post-consumption, frequently at very low concentrations.[7] Consequently, the
detection of its metabolites, including the N-5-hydroxypentyl derivative, is a more reliable
indicator of exposure in toxicological screenings.[2][3][8]
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Caption: Primary metabolic pathway of UR-144 via Phase | oxidation.
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Toxicological Profile: From Receptor Binding to
Systemic Effects

The toxicity of UR-144 and its N-5-hydroxypentyl metabolite is a direct consequence of their
interaction with the endocannabinoid system and subsequent off-target effects.

Receptor Binding Affinity and Functional Potency

While UR-144 was designed as a selective CB2 receptor agonist, it still retains activity at the
CB1 receptor, which mediates the psychoactive effects.[2][3] Crucially, its metabolites exhibit
distinct potency profiles. The N-5-hydroxypentyl metabolite is significantly more potent at the
CB2 receptor than the parent compound.[6][9] This demonstrates a clear case of metabolic
bioactivation, where the body transforms the drug into a more powerful agonist.

- . . Functional Activity
Compound Receptor Binding Affinity (Ki)

(EC50)
UR-144 CcB1 150 nM[2][3] 8.5 ng/mL[6]
CB2 1.8 nM[2][3] 3.6 ng/mL[6]
UR-144 N-5-
CB1 Not widely reported 273 ng/mL[6]
hydroxypentyl
CB2 Not widely reported 0.62 ng/mL[6][9]

Table 1. Comparative Receptor Potency. Note the significantly lower EC50 value for the N-5-
hydroxypentyl metabolite at the CB2 receptor, indicating higher potency.

In Vitro Toxicological Studies

Cell-based assays have provided critical insights into the molecular mechanisms of UR-144-
induced toxicity.

e Neurotoxicity: Studies using human neuroblastoma (SH-SY5Y) cells have yielded somewhat
contradictory results. One study found that UR-144 did not cause significant cell death or
genotoxicity after 24 hours of treatment.[10][11] In fact, it was observed to decrease levels of
reactive oxygen species (ROS) and malondialdehyde (MDA).[10][11] However, another
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report noted a cell death ratio of 19.34% at a concentration of 50 uM, and other laboratory
studies have demonstrated that UR-144 can induce apoptosis and oxidative stress in various
cell lines.[10][12] This discrepancy highlights the need for further research to clarify the
conditions under which neurotoxicity occurs.[10]

o Cardiotoxicity: Research on cardiomyoblastic cells has revealed a more definitive toxic
mechanism. UR-144 was found to induce autophagic and necrotic cell death.[4][13] The
proposed mechanism involves an elevation of cytoplasmic Ca2* levels and the activation of
Death-Associated Protein Kinase 1 (DAPK1).[13][14] This cellular-level toxicity provides a
plausible explanation for the cardiovascular symptoms, such as tachycardia, reported in
clinical cases.[4][13]

Clinical Manifestations and Human Toxicology

Data from emergency department admissions and forensic investigations have painted a clear
picture of the acute intoxication syndrome associated with UR-144. Blood concentrations in
cases of intoxication have been reported to range from trace amounts up to 17 ng/mL, with
fatal cases showing levels between 1.4 and 12.3 ng/mL.[1][10]

Symptom Category Observed Effects Frequency

Slurred speech, dilated pupils,
poor coordination, staggering,
] euphoria, hallucinations,
Neurological o . Common to Less Frequent
agitation, seizures,
convulsions, loss of

consciousness.[1][10]

] Tachycardia, increased blood
Cardiovascular Common
pressure.[1][4][7][15]

Redness of conjunctiva, pale

Other or reddened skin, somnolence.  Less Frequent

[1]

Table 2: Summary of Clinical Effects Observed in UR-144 Intoxication Cases.
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In addition to these acute effects, the use of SCRAs including UR-144 has been associated
with severe organ damage, most notably acute kidney injury.[4][8]

Experimental Protocol: In Vitro Cytotoxicity
Assessment via MTT Assay

To provide a practical framework, the following is a standardized protocol for assessing the
cytotoxicity of a compound like UR-144 N-5-hydroxypentyl on an adherent cell line (e.g., SH-
SY5Y neuroblastoma cells). This protocol is a self-validating system, including controls to
ensure the reliability of the results.

Objective: To determine the concentration-dependent cytotoxic effect of UR-144 N-5-
hydroxypentyl by measuring mitochondrial dehydrogenase activity.

Materials:

SH-SY5Y cells

o Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
e UR-144 N-5-hydroxypentyl stock solution (in DMSO)

e Phosphate-Buffered Saline (PBS)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

¢ Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

o 96-well cell culture plates

Microplate reader (570 nm wavelength)
Methodology:
o Cell Seeding:

o Culture SH-SY5Y cells to ~80% confluency.
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o Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10 cells per
well in 100 pL of complete medium.

o Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

e Compound Treatment:

o Prepare serial dilutions of UR-144 N-5-hydroxypentyl in culture medium from the DMSO
stock. Ensure the final DMSO concentration in all wells is <0.1% to avoid solvent toxicity.

o Controls: Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated
control" wells (medium only). A "positive control" using a known cytotoxic agent (e.g.,
doxorubicin) is also recommended.

o Remove the old medium from the cells and add 100 pL of the prepared compound
dilutions or control media to the respective wells.

o Incubate for the desired exposure time (e.g., 24, 48 hours).
e MTT Incubation:
o After the treatment period, remove the medium.
o Add 100 pL of fresh medium and 10 pL of the 5 mg/mL MTT solution to each well.

o Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow
MTT to a purple formazan precipitate.

e Formazan Solubilization:
o Carefully remove the MTT-containing medium from the wells.

o Add 100 pL of the solubilization solution (e.g., DMSO) to each well to dissolve the
formazan crystals.

o Gently pipette to ensure complete dissolution and a homogenous purple solution.

o Data Acquisition:
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o Read the absorbance of the plate on a microplate reader at 570 nm.

o Calculate cell viability as a percentage relative to the vehicle control:

» % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
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Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.
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Conclusion and Future Directives

The available data robustly indicate that UR-144 and, perhaps more importantly, its N-5-
hydroxypentyl metabolite, are potent agonists of cannabinoid receptors with a significant
potential for toxicity. The bioactivation of UR-144 to a more potent CB2 agonist metabolite
underscores the critical need to include metabolic profiling in the toxicological assessment of all
novel psychoactive substances.

While acute toxicity is characterized by a range of neurological and cardiovascular effects,
significant knowledge gaps remain. The conflicting in vitro neurotoxicity data requires further
investigation to delineate the precise mechanisms and concentration thresholds for neuronal
damage. Furthermore, the long-term effects of chronic exposure to these compounds are
entirely unknown. Future research must focus on these areas, employing both advanced in
vitro models (e.g., organ-on-a-chip, 3D cell cultures) and, where ethical and feasible, controlled
human administration studies to fully comprehend the health risks posed by this class of
synthetic cannabinoids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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